molecular formula C4H7N3O B130813 5-Methoxy-1H-pyrazol-3-amine CAS No. 41307-23-7

5-Methoxy-1H-pyrazol-3-amine

Cat. No.: B130813
CAS No.: 41307-23-7
M. Wt: 113.12 g/mol
InChI Key: DSFUCCQCXNNWLA-UHFFFAOYSA-N
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Description

  • Amination:

  • Industrial Production Methods:

    Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

    Mechanism of Action

    Target of Action

    5-Methoxy-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

    Mode of Action

    The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the antileishmanial activity of a similar compound . It’s plausible that this compound might have a similar interaction with its targets.

    Biochemical Pathways

    It’s known that pyrazole derivatives can affect a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

    Pharmacokinetics

    It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

    Result of Action

    The compound has shown potent antileishmanial and antimalarial activities . In vitro studies have shown that it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound could have potential therapeutic applications in the treatment of leishmaniasis and malaria.

    Action Environment

    The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in a refrigerator , suggesting that it may be sensitive to temperature

    Preparation Methods

    Synthetic Routes and Reaction Conditions:

    The synthesis of 5-Methoxy-1H-pyrazol-3-amine typically involves the following steps:

    Chemical Reactions Analysis

    Types of Reactions:

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

      Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Substitution: Ammonia (NH3), methyl iodide (CH3I), potassium carbonate (K2CO3)

    Major Products Formed:

    Properties

    IUPAC Name

    3-methoxy-1H-pyrazol-5-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H7N3O/c1-8-4-2-3(5)6-7-4/h2H,1H3,(H3,5,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DSFUCCQCXNNWLA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=NNC(=C1)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H7N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40559704
    Record name 3-Methoxy-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40559704
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    113.12 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    41307-23-7
    Record name 3-Methoxy-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40559704
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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